
N,N,N',N'-tetramethyl-4,6-dinitrobenzene-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1,N1,N3,N3-TETRAMETHYL-4,6-DINITROBENZENE-1,3-DIAMINE is an organic compound characterized by its unique structure, which includes two nitro groups and four methyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1,N3,N3-TETRAMETHYL-4,6-DINITROBENZENE-1,3-DIAMINE typically involves nitration and methylation reactions. The process begins with the nitration of benzene to introduce nitro groups at the 4 and 6 positions. This is followed by the methylation of the amino groups at the 1 and 3 positions using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. The final product is typically purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
N1,N1,N3,N3-TETRAMETHYL-4,6-DINITROBENZENE-1,3-DIAMINE undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction: The nitro groups can be reduced to amines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH), alkyl halides.
Reduction: Lithium aluminum hydride (LiAlH4), ethanol.
Major Products
Oxidation: Formation of corresponding amines.
Substitution: Formation of substituted benzene derivatives.
Reduction: Formation of diamines.
Scientific Research Applications
N1,N1,N3,N3-TETRAMETHYL-4,6-DINITROBENZENE-1,3-DIAMINE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N1,N1,N3,N3-TETRAMETHYL-4,6-DINITROBENZENE-1,3-DIAMINE involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, while the methyl groups can influence the compound’s lipophilicity and membrane permeability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- N,N,N’,N’-Tetramethyl-1,3-propanediamine
- N,N,N’,N’-Tetramethyl-1,6-hexanediamine
- N,N,N’,N’-Tetramethyl-1,3-butanediamine
Uniqueness
N1,N1,N3,N3-TETRAMETHYL-4,6-DINITROBENZENE-1,3-DIAMINE is unique due to the presence of both nitro and methyl groups on the benzene ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This structural uniqueness makes it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C10H14N4O4 |
|---|---|
Molecular Weight |
254.24 g/mol |
IUPAC Name |
1-N,1-N,3-N,3-N-tetramethyl-4,6-dinitrobenzene-1,3-diamine |
InChI |
InChI=1S/C10H14N4O4/c1-11(2)7-5-8(12(3)4)10(14(17)18)6-9(7)13(15)16/h5-6H,1-4H3 |
InChI Key |
JLSPGMLWFNRONS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-chlorophenyl)-N-[(6,7-dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]methanesulfonamide](/img/structure/B11473445.png)
![3,3'-[Benzene-1,2-diylbis(oxymethanediyl)]bis(1,2-oxazole)](/img/structure/B11473450.png)
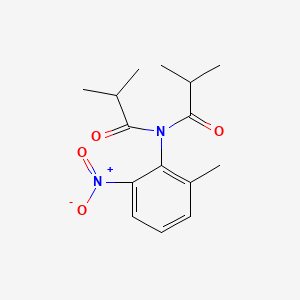
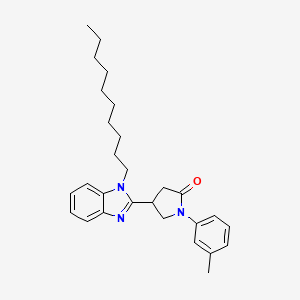
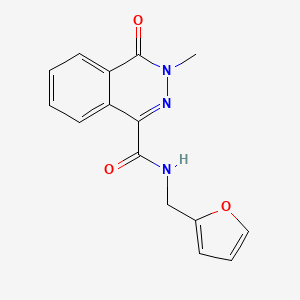
![1-(3-Fluorophenyl)-4-(trifluoromethyl)-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11473465.png)
![2-[(4-Fluorophenyl)carbonyl]-5H,6H,7H,8H-thieno[2,3-b]quinolin-3-amine](/img/structure/B11473468.png)
![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-{[(3,4-dimethoxyphenyl)carbonyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11473473.png)
![5-[(4,7-Dimethoxy-1,3-benzodioxol-5-yl)methyl]-3-(2,4,6-trimethylphenyl)-4,5-dihydro-1,2-oxazole](/img/structure/B11473486.png)
![N-(4-methoxybenzyl)-2-[6-(4-methoxyphenyl)-3,5-dioxo-6,7-dihydro-3H-imidazo[5,1-c][1,2,4]triazol-2(5H)-yl]acetamide](/img/structure/B11473491.png)

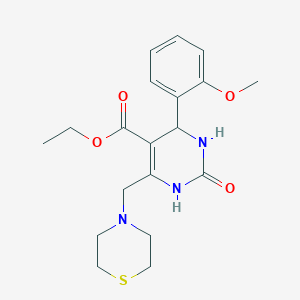
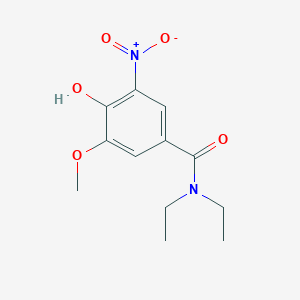
![N-[1-benzyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-2-phenylacetamide](/img/structure/B11473518.png)
